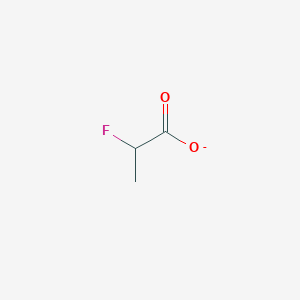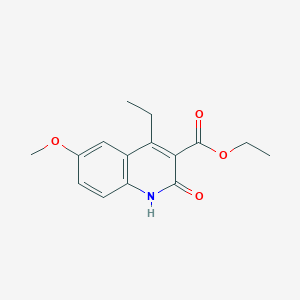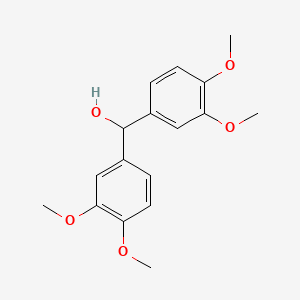
Bis(3,4-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,4-dimethoxyphenyl)methanol: is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a central methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethoxyphenyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(3,4-dimethoxyphenyl)methanol is widely used in the synthesis of cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules. These CTVs have applications in supramolecular chemistry and materials science .
Biology: In biological research, this compound serves as a precursor in the synthesis of bioactive compounds. It is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: Its structural features make it a valuable building block for drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes and applications .
Mécanisme D'action
The mechanism of action of Bis(3,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl rings play a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyphenylmethanol
- Veratryl alcohol
Comparison: Bis(3,4-dimethoxyphenyl)methanol is unique due to the presence of two 3,4-dimethoxyphenyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it exhibits higher stability and a broader range of chemical reactions. Its structural features also contribute to its versatility in various scientific and industrial applications .
Propriétés
Numéro CAS |
74084-26-7 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
bis(3,4-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C17H20O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10,17-18H,1-4H3 |
Clé InChI |
OUEZSVGCTIMTTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


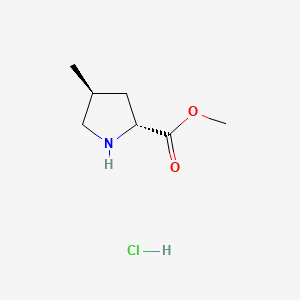
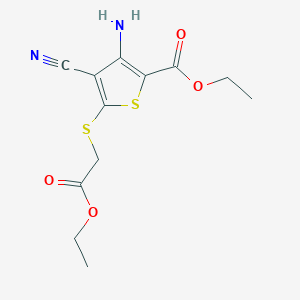
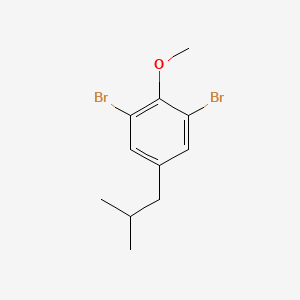
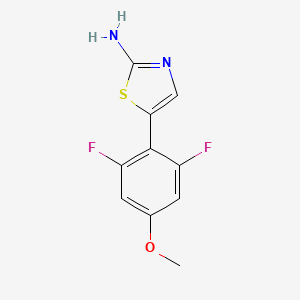
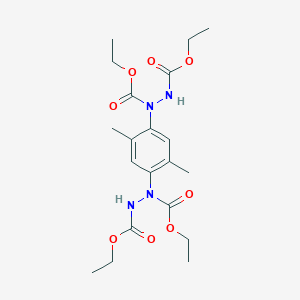
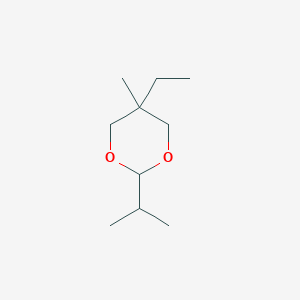
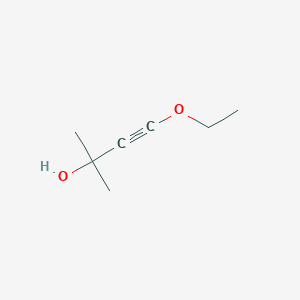
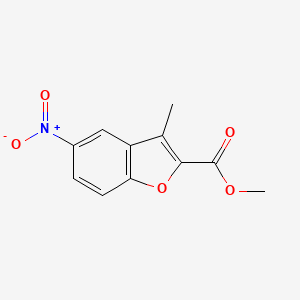
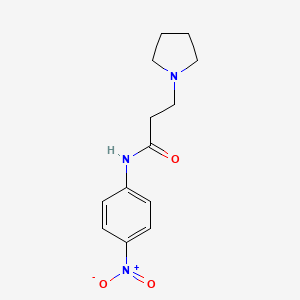
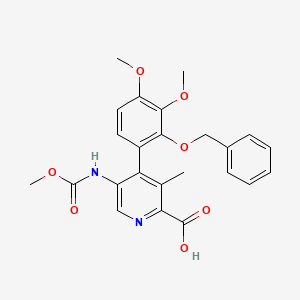
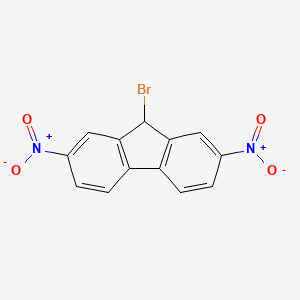
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
